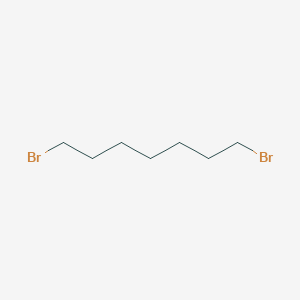

1,7-Dibromoheptane

描述

Significance of α,ω-Dibromoalkanes in Synthetic Chemistry

α,ω-Dibromoalkanes are a class of organic compounds characterized by a linear alkane chain with bromine atoms at both ends (positions α and ω). Their significance in synthetic chemistry stems from their bifunctionality, which allows them to act as versatile building blocks and linkers. These compounds are crucial for forming new carbon-carbon and carbon-heteroatom bonds at two distinct points in the molecule.

One of their primary roles is in the synthesis of cyclic compounds. Depending on the reaction conditions and the length of the alkane chain, α,ω-dibromoalkanes can undergo intramolecular cyclization to form carbocycles or heterocycles. They are particularly instrumental in the construction of medium-sized rings, such as seven-membered rings, which are present in numerous biologically active compounds but are often challenging to synthesize due to unfavorable entropic factors and transannular strain. nih.gov Furthermore, they are extensively used in intermolecular reactions with other difunctional molecules to produce macrocycles, which are large ring structures essential in fields like host-guest chemistry and materials science. frontiersin.orgbeilstein-journals.org

In polymer chemistry, α,ω-dibromoalkanes serve as monomers or chain extenders. Their ability to react at both ends facilitates the creation of long-chain polymers and co-polymers with specific properties. The length of the alkane spacer between the two bromine atoms is a critical design element, influencing the flexibility, thermal properties, and morphology of the resulting polymer.

Overview of 1,7-Dibromoheptane's Role in Research

This compound, as a specific member of the α,ω-dibromoalkane family, has been utilized in several specialized areas of chemical research. Its seven-carbon chain provides a distinct degree of flexibility and spacing that is leveraged to create unique molecular architectures.

A prominent application of this compound is in the synthesis of liquid crystalline materials. chemicalbook.com It has been used as a monomer to create random thermotropic liquid crystalline copolyethers and ternary copolyethers. chemicalbook.comchemicalbook.com The flexible heptamethylene spacer introduced by this compound is crucial for the formation of liquid crystalline phases, which exhibit properties between those of a conventional liquid and a solid crystal. nih.govchemicalbook.com It is also a key component in the synthesis of thermotropic liquid crystalline dendrimers that exhibit a nematic phase. chemicalbook.comchemicalbook.com

Furthermore, this compound is a precursor in the synthesis of more complex molecules. For instance, it is a starting material for producing 1,1''-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB), a liquid crystal dimer known for exhibiting a rare twist-bend nematic phase. aps.org The synthesis of this compound itself is a subject of study, with research focusing on optimizing reaction mechanisms and kinetics, for example, in its formation from 1,7-heptanediol (B42083) and hydrobromic acid.

Scope and Objectives of Research Studies Involving this compound

Research studies that employ this compound are typically aimed at understanding the structure-property relationships in complex molecules and materials. The specific length and flexibility of the seven-carbon chain are critical variables that researchers manipulate to achieve desired outcomes.

The primary objective in the field of liquid crystals is to investigate how the flexible spacer length influences the mesophase behavior. In studies of the dimer CB7CB, synthesized using a this compound linker, the goal was to identify and characterize the novel low-temperature nematic phase. aps.org The odd number of carbons in the heptane (B126788) chain is particularly important for promoting the bent molecular shape necessary for the formation of the twist-bend nematic phase. The research aims to understand the structural features, phase transitions, and physical properties (such as dielectric and elastic properties) of these advanced materials. aps.org

In polymer and materials science, the objective of using this compound is to synthesize new polymers or coordination frameworks with tailored properties. By incorporating the C7 spacer, scientists can fine-tune the flexibility, thermal stability, and self-assembly characteristics of the final material. nih.govnih.gov The overarching goal is the rational design of functional materials, where the α,ω-dibromoalkane acts as a predictable component to bridge other molecular units, leading to materials with potential applications in electronics, optics, or catalysis.

Table 2: Summary of Research Applications for this compound

| Research Area | Specific Application | Research Objective |

|---|---|---|

| Liquid Crystal Chemistry | Synthesis of the dimer CB7CB aps.org | To study the formation and properties of the twist-bend nematic phase. aps.org |

| Polymer Chemistry | Monomer for thermotropic liquid crystalline polymers and dendrimers. chemicalbook.comchemicalbook.com | To create polymers with specific liquid crystalline phases and thermal behaviors. nih.govchemicalbook.com |

| Synthetic Methodology | Synthesis from 1,7-heptanediol. | To investigate reaction mechanisms and kinetics for efficient production. |

| Materials Science | Building block for macrocycles and coordination polymers. frontiersin.orgnih.gov | To construct complex molecular architectures with specific host-guest or material properties. frontiersin.org |

This table is interactive. Users can sort columns by clicking on the headers.

Compound List

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,1''-bis(4-cyanobiphenyl-4'-yl)heptane |

| This compound |

| 1,7-heptanediol |

| Bromine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,7-dibromoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWSZGCVEZRFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063519 | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4549-31-9 | |

| Record name | 1,7-Dibromoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dibromoheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dibromoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1,7 Dibromoheptane

Conventional Synthetic Routes to 1,7-Dibromoheptane

Bromination of 1,7-Heptanediol (B42083) with Hydrobromic Acid Catalyzed by Sulfuric Acid

A key synthetic pathway to this compound is the reaction of 1,7-heptanediol with hydrobromic acid, utilizing sulfuric acid as a catalyst. asianpubs.org In this process, the hydroxyl groups of the diol are substituted by bromine atoms. Research into the mechanism and kinetics of this specific transformation has revealed a complex, multi-step process. asianpubs.orgnih.gov The reaction is performed as a homogeneous reaction where 1,7-heptanediol is dissolved in hydrobromic acid. asianpubs.org

Kinetic studies monitoring the concentration of reactants, intermediates, and products over time have demonstrated that the synthesis of this compound from 1,7-heptanediol follows the regularity of a consecutive reaction. asianpubs.orgnih.gov The transformation does not occur in a single step but rather through a two-step sequence involving a key intermediate, 7-bromo-1-heptanol (B124907).

The reaction pathway can be summarized as follows:

Step 2 (Fast): The intermediate, 7-bromo-1-heptanol, subsequently reacts with another molecule of hydrobromic acid to yield the final product, this compound. This second bromination step is significantly faster than the first. asianpubs.orgnih.gov

This consecutive reaction mechanism, based on a bimolecular nucleophilic substitution (SN2) framework, provides the foundation for the kinetic modeling of the synthesis. asianpubs.org

Detailed kinetic analysis has been crucial in understanding and optimizing the synthesis of this compound. A kinetic model based on the SN2 mechanism has been established and verified by experimental data. asianpubs.org

The two steps in the consecutive reaction are each associated with a specific reaction rate constant, denoted as k₁ for the formation of 7-bromo-1-heptanol, and k₂ for the formation of this compound. Experimental findings consistently show that the rate constant for the first step is considerably smaller than that of the second step. This confirms that the initial conversion of a hydroxyl group is the bottleneck of the reaction. asianpubs.org

| Reaction Step | Description | Rate Constant | Relative Rate |

|---|---|---|---|

| 1 | 1,7-Heptanediol → 7-Bromo-1-heptanol | k₁ | Slow (Rate-Determining) |

| 2 | 7-Bromo-1-heptanol → this compound | k₂ | Fast |

Finding: The rate of the second step is significantly greater than the first (k₂ > k₁). asianpubs.org

| Mass Fraction of H₂SO₄ (Catalyst) | Effect on Activation Energy (Ea) |

|---|---|

| Increasing | Decreasing |

| Decreasing | Increasing |

Finding: A linear relationship exists where higher catalyst acid strength corresponds to lower reaction activation energy. asianpubs.org

The reaction proceeds via an SN2 mechanism, where a bromide ion attacks the protonated alcohol. This reaction involves a reduction of charge, as the charged reactants (protonated alcohol and bromide ion) form a neutral molecule. asianpubs.org In SN2 reactions, polar solvents can hinder the reaction rate by forming a "solvent cage" around the nucleophile, which must be broken for the reaction to proceed. nist.govoberlin.edu Conversely, less polar environments can accelerate such reactions. asianpubs.org

This principle helps explain the observed difference between the rate constants k₁ and k₂. The first step, involving the highly water-soluble 1,7-heptanediol, occurs in a very polar aqueous environment, which slows the reaction. asianpubs.org The second step involves the intermediate 7-bromo-1-heptanol. This molecule is less polar than the starting diol, creating a micro-environment of lower polarity. This less polar environment facilitates the second SN2 reaction, causing k₂ to be greater than k₁. asianpubs.org Therefore, by manipulating the polarity of the solvent system, one can influence the relative values of k₁ and k₂, potentially controlling the product distribution. asianpubs.org

Optimization of Reaction Parameters: Temperature and Reagent Ratios

The synthesis of this compound from 1,7-heptanediol using hydrobromic acid (HBr) with sulfuric acid (H₂SO₄) as a catalyst proceeds through a consecutive Sₙ2 reaction mechanism. asianpubs.org The initial step is the formation of the intermediate 7-bromo-1-heptanol, which is the slow, rate-determining step. asianpubs.org The subsequent conversion of this intermediate to this compound is comparatively fast. asianpubs.org

Kinetic studies have been instrumental in optimizing reaction parameters to maximize the yield of this compound. The reaction rate constants and activation energy are significantly influenced by temperature and the concentration of the sulfuric acid catalyst. asianpubs.org An increase in reaction temperature and a higher concentration of sulfuric acid both lead to an increase in the reaction rate constants for both steps of the reaction. asianpubs.org The polarity of the solvent also plays a crucial role; the less polar environment around the 7-bromo-1-heptanol intermediate compared to the highly polar aqueous environment for the initial reactant, 1,7-heptanediol, contributes to the second step being faster (k₂ > k₁). asianpubs.org The activation energy of the reaction can be effectively managed by adjusting the acid strength (H) of the catalyst, which is directly related to the mass fraction of sulfuric acid. asianpubs.org

Table 1: Effect of Reaction Parameters on this compound Synthesis Kinetics

| Parameter | Effect on Reaction Rate | Kinetic Findings | Citation |

| Temperature | Increased temperature accelerates the reaction. | Leads to higher reaction rate constants (k) for both consecutive reaction steps. | asianpubs.org |

| Catalyst Concentration (H₂SO₄) | Higher acid strength increases the reaction rate. | A linear relationship exists between the activation energy (Ea) and the mass fraction of sulfuric acid. | asianpubs.org |

| Reagent Ratios | Governed by a consecutive reaction model. | The formation of 7-bromo-1-heptanol is the slow step (k₁), while its conversion to this compound is the fast step (k₂). | asianpubs.org |

Utilization of Phosphorus Tribromide (PBr₃) in this compound Synthesis

Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to alkyl bromides, and it is employed in the synthesis of this compound from 1,7-heptanediol. The reaction typically involves the dropwise addition of PBr₃ to a solution of the diol in a suitable solvent, such as diethyl ether, often at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.com

In one documented procedure, 1,7-heptanediol is treated with PBr₃ in diethyl ether at 0°C. chemicalbook.com After the addition, the mixture is stirred overnight, followed by a workup that includes pouring the reaction mass onto ice and subsequent distillation under vacuum to isolate the product. chemicalbook.com This specific method reported a yield of 48%. chemicalbook.com It is critical to manage the reaction temperature carefully; adding PBr₃ at elevated temperatures (e.g., 170°C) or raising the temperature too quickly can lead to the formation of spontaneously flammable phosphorus hydrides, posing a significant safety risk. orgsyn.org

Table 2: Synthesis of this compound using PBr₃

| Reactant | Reagent | Solvent | Temperature | Yield | Citation |

| 1,7-Heptanediol | Phosphorus Tribromide (PBr₃) | Diethyl Ether | 0°C | 48% | chemicalbook.com |

Application of Other Brominating Agents (e.g., NaBr, N-Bromosuccinimide, Dimethylbromosulfonium Bromide)

Beyond HBr/H₂SO₄ and PBr₃, other brominating agents are utilized in organic synthesis, although their specific application for this compound is not as extensively documented.

Sodium Bromide (NaBr): In conjunction with an acid like sulfuric acid, NaBr can serve as a source of HBr in situ for the conversion of alcohols to alkyl bromides. A pollution-free preparation method for N-bromosuccinimide has been developed using sodium bromide and sodium hypochlorite, highlighting its utility as a bromine source. google.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent for bromination, acting as a source of bromine in radical and electrophilic addition reactions. organic-chemistry.org It is particularly known for the allylic bromination of alkenes (Wohl-Ziegler reaction). organic-chemistry.org While often used for brominating positions adjacent to double bonds or aromatic rings, NBS can also be used to brominate alcohols. justia.com Its application in converting diols to dibromoalkanes typically requires specific reaction conditions. For instance, NBS can be activated by strong acids to halogenate even deactivated aromatic compounds. organic-chemistry.org

Dimethylbromosulfonium Bromide: This reagent is part of a class of halosulfonium halides used for the conversion of alcohols to alkyl halides. While specific examples for the synthesis of this compound are not readily found in the reviewed literature, the general mechanism involves the activation of the alcohol by the sulfonium (B1226848) salt, followed by nucleophilic attack by the bromide ion.

Advanced Synthetic Approaches for this compound

Recent research has focused on developing more sustainable and efficient synthetic routes, with ionic liquids emerging as a promising medium.

Ionic Liquid-Mediated Synthesis of this compound

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" recyclable alternatives to volatile organic solvents. organic-chemistry.orglongdom.org Their unique properties, such as low volatility, high thermal stability, and tunable solvency, make them attractive media for chemical reactions, including the synthesis of haloalkanes. jchemlett.comnih.gov

Employment of Protic Imidazolium (B1220033) Bromide Ionic Liquids (e.g., [HSO₃pmim]Br, [HSO₃bmim]Br) as Brominating Agents and Catalysts

Protic ionic liquids (PILs), formed via a proton transfer from a Brønsted acid to a Brønsted base, are a special subclass of ILs. researchgate.net Brønsted acidic ionic liquids, particularly those based on the imidazolium cation functionalized with a sulfonic acid group, can act as both the catalyst and the bromine source for the conversion of alcohols into alkyl bromides.

For the synthesis of this compound, protic imidazolium bromide ionic liquids such as 1-(3-sulfopropyl)-3-methylimidazolium bromide ([HSO₃pmim]Br) and 1-(4-sulfobutyl)-3-methylimidazolium bromide ([HSO₃bmim]Br) represent a novel approach. In this system, the sulfonic acid group on the cation provides the acidic environment necessary to protonate the hydroxyl groups of 1,7-heptanediol, converting them into good leaving groups (water). Simultaneously, the bromide anion of the ionic liquid acts as the nucleophile, attacking the activated carbon center to form the C-Br bond. This dual functionality simplifies the reaction system, potentially eliminating the need for a separate acid catalyst and brominating agent.

Investigation of Catalyst Reusability and Efficiency

A significant advantage of using ionic liquids as a reaction medium or catalyst is the potential for catalyst recycling and reuse. scielo.br In many cases, the product can be easily separated from the ionic liquid phase by simple decantation or extraction with a less polar solvent, as the ionic liquid and the catalyst dissolved within it are often immiscible with common organic solvents. nih.gov

The catalytic system, comprising the ionic liquid, can often be recycled multiple times with little to no loss in activity or selectivity. scielo.brnih.gov This has been demonstrated in various palladium-catalyzed reactions where the ionic liquid/catalyst phase was reused for three to five cycles without a decrease in yield. scielo.br For the synthesis of this compound, this would mean the protic imidazolium bromide ionic liquid could be recovered after product extraction and reused in subsequent batches, leading to a more cost-effective and environmentally friendly process. capes.gov.brnih.gov

Table 3: Advantages of Ionic Liquid-Mediated Synthesis

| Feature | Description | Potential Impact on this compound Synthesis | Citations |

| Dual Functionality | Protic imidazolium bromide ILs can act as both an acid catalyst and a bromine source. | Simplifies the reaction setup and reduces the number of reagents required. | researchgate.net |

| Low Volatility | Ionic liquids have negligible vapor pressure. | Enhances safety and reduces solvent loss to the atmosphere, aligning with green chemistry principles. | jchemlett.com |

| Catalyst Reusability | The ionic liquid/catalyst system can often be recovered and reused for multiple cycles. | Lowers operational costs and minimizes chemical waste. | scielo.brnih.govcapes.gov.br |

| Tunable Properties | The physical and chemical properties of ILs can be altered by changing the cation/anion pair. | Allows for the optimization of reaction conditions for improved yield and selectivity. | longdom.org |

Heterogeneous Catalysis in this compound Production

The industrial synthesis of haloalkanes such as this compound is increasingly shifting towards more sustainable methods, with heterogeneous catalysis at the forefront of this evolution. Unlike homogeneous catalysis where the catalyst is in the same phase as the reactants, heterogeneous catalysis involves a catalyst in a different phase, typically a solid catalyst with liquid or gaseous reactants. researchgate.net This approach offers significant advantages, including simplified catalyst recovery and reuse, which prevents contamination of the product and reduces waste. researchgate.netrsc.org The use of solid catalysts allows for their integration into continuous flow reactors, streamlining product separation and purification, thereby minimizing waste generation. rsc.org These catalysts, particularly solid acid catalysts, are of great interest as they can potentially facilitate multiple reaction steps, such as the conversion of diols to dibromoalkanes, in a more environmentally friendly manner compared to traditional homogeneous acid catalysts like sulfuric acid or hydrochloric acid. mdpi.com

Exploration of Solid Acid Catalysts (e.g., CTAB-Nafion/MCM-41 Mesoporous Molecular Sieve)

Solid acid catalysts are a diverse class of materials that are crucial for green chemistry applications. Among the most promising are mesoporous molecular sieves, such as MCM-41 (Mobil Composition of Matter No. 41). mdpi.com MCM-41 is a silica-based material characterized by a highly ordered, hexagonal array of uniform mesopores (2-10 nm in diameter) and a large specific surface area, which can exceed 800 m²/g. rsc.orgnih.gov These properties provide a high density of accessible catalytic sites, enhancing reaction efficiency.

The synthesis of MCM-41 itself often employs a surfactant template-assisted mechanism. sciengine.com Cetyltrimethylammonium bromide (CTAB) is a common surfactant used as a structure-directing agent. sciengine.comresearchgate.net In an aqueous solution, CTAB molecules aggregate to form micelles, which act as a template around which silica (B1680970) precursors polymerize. Subsequent removal of the organic template through calcination reveals the ordered porous structure of the MCM-41 material. sciengine.com

To enhance its catalytic acidity, the MCM-41 silica base can be functionalized. While a direct study on "CTAB-Nafion/MCM-41" for this compound production is specific, the components represent a logical combination for a powerful solid acid catalyst.

MCM-41: Provides a high surface area and stable structural support.

Nafion: A perfluorinated sulfonic acid polymer known for its superacidic properties and high thermal stability. Impregnating Nafion into the mesoporous structure of MCM-41 would create highly acidic and accessible catalytic sites.

CTAB: While primarily used as a template in synthesis, residual amounts or specific modifications could influence the surface properties of the final catalyst.

The resulting composite catalyst would possess strong Brønsted acid sites, which are essential for activating substrates in reactions like the nucleophilic substitution of alcohols with bromide ions to form this compound. mdpi.com The confined space of the mesopores can also influence reaction selectivity.

Table 1: Properties and Roles of Components in a Potential Solid Acid Catalyst System

| Component | Type | Primary Role in Catalysis | Key Properties |

| MCM-41 | Mesoporous Silica | Catalyst Support | High surface area (>800 m²/g), uniform pore size, thermal stability. rsc.org |

| Nafion | Perfluorinated Resin | Acidic Function | Contains superacidic sulfonic acid (-SO₃H) groups, provides strong Brønsted acidity. |

| CTAB | Surfactant | Synthesis Template | Directs the formation of the ordered mesoporous structure of MCM-41. sciengine.comresearchgate.net |

Environmental Implications of Green Synthesis Methodologies

The adoption of green synthesis methodologies, particularly those using heterogeneous catalysts, has profound environmental benefits. A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Traditional synthesis routes often rely on homogeneous catalysts that are difficult to separate from the reaction mixture, leading to corrosive and toxic waste streams and complex purification procedures. rsc.orgmdpi.com

The key environmental advantages of using a solid, reusable catalyst like a functionalized MCM-41 include:

Waste Reduction: The inefficiency of many synthetic methods means that a large amount of waste is produced alongside the desired product. nih.gov Reusable solid catalysts minimize this by allowing for multiple reaction cycles, which significantly improves the process mass intensity (PMI).

Elimination of Hazardous Reagents: Solid acids can replace corrosive and hazardous liquid acids like H₂SO₄, making the process inherently safer and less polluting. mdpi.com

Energy Efficiency: Heterogeneous catalysts can be used in fixed-bed, continuous-flow systems which can be more energy-efficient than batch processes. rsc.org

Simplified Purification: When the catalyst is a solid, it can be easily removed from the liquid product by simple filtration, avoiding the need for neutralization steps and solvent-intensive extractions that generate large volumes of contaminated water. researchgate.net

These green approaches contribute to a more sustainable chemical industry by minimizing the environmental footprint associated with the production of chemicals like this compound. nih.govresearchgate.net

Purification and Isolation Strategies for this compound

Following the synthesis of this compound, a multi-step purification and isolation process is required to obtain a product of high purity. The specific techniques employed depend on the nature of the starting materials, byproducts, and the solvent used in the reaction. A typical workflow involves quenching the reaction, separating the organic product from the aqueous phase, and subsequent purification.

Quenching and Extraction: The reaction is often terminated by the addition of water. The crude this compound, being an organic compound, is then extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether. rsc.org This process is carried out in a separatory funnel, where the denser or less dense organic layer is separated from the aqueous layer.

Washing: The separated organic layer is washed sequentially with water and then a brine (saturated sodium chloride) solution. rsc.org Washing helps to remove any remaining water-soluble impurities, and the brine wash aids in breaking up emulsions and removing residual water from the organic phase.

Drying and Filtration: The washed organic phase is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove all traces of water. The drying agent is then removed by filtration. rsc.org

Solvent Removal: The solvent is removed from the dried organic phase, typically using a rotary evaporator under reduced pressure. rsc.org This leaves the crude this compound, which may still contain unreacted starting materials or organic byproducts.

Final Purification: For achieving high purity, column chromatography or distillation is employed.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). rsc.org The crude product is loaded onto the column, and a solvent or solvent mixture (mobile phase) is passed through, eluting the different components at different rates.

Distillation: Given that this compound is a liquid with a high boiling point (approximately 255 °C), vacuum distillation can be used to separate it from less volatile or more volatile impurities. sigmaaldrich.com

The choice between these final purification methods depends on the scale of the synthesis and the nature of the impurities present.

Table 2: Summary of Purification and Isolation Techniques for this compound

| Step | Technique | Purpose |

| 1 | Liquid-Liquid Extraction | To separate the organic product from the aqueous reaction mixture. rsc.org |

| 2 | Washing (with Water/Brine) | To remove water-soluble impurities and residual water. rsc.org |

| 3 | Drying | To remove dissolved water from the organic phase using an anhydrous salt. rsc.org |

| 4 | Solvent Evaporation | To remove the extraction solvent and concentrate the crude product. rsc.org |

| 5 | Column Chromatography | To separate the target compound from impurities based on polarity. rsc.orgijddr.in |

| 6 | Distillation (Vacuum) | To purify the liquid product based on differences in boiling points. sigmaaldrich.com |

Applications of 1,7 Dibromoheptane in Organic Synthesis

Versatility as a Bifunctional Building Block

The presence of two reactive bromine atoms at either end of a flexible seven-carbon chain makes 1,7-dibromoheptane an exemplary bifunctional building block. chemblink.com These terminal bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the covalent attachment of two nucleophiles. This dual reactivity is fundamental to its application as a chain extender or cross-linker in polymer science, where it reacts with bifunctional nucleophiles like diamines or dithiols to form polyamides and polythioethers. chemblink.com The heptamethylene spacer influences the physical and mechanical properties of the resulting polymers, such as flexibility and hydrophobicity. chemblink.com

In medicinal chemistry, this bifunctional characteristic is leveraged for linker design in creating multifunctional compounds. chemblink.comgoogle.com The seven-carbon chain provides a specific degree of spacing and flexibility that can be crucial for the biological activity of a molecule, for instance, by optimally spanning the distance between two binding sites on a biological target. The synthesis of this compound itself typically involves the bromination of 1,7-heptanediol (B42083) using reagents like hydrobromic acid. asianpubs.org Kinetic studies of this reaction show that it proceeds through a two-step SN2 mechanism, with the formation of the intermediate 7-bromo-1-heptanol (B124907). asianpubs.org

Synthesis of Nitrogen-Containing Heterocycles and Derivatives

This compound is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds and their derivatives. Its role as a bifunctional alkylating agent allows it to connect two nitrogenous bases or to first introduce a reactive haloalkyl chain onto a nitrogen heterocycle, which can then be further functionalized. nih.govmdpi.comrsc.org This strategy is widely employed to create molecules with specific structural and functional properties for applications in medicinal chemistry. ascensusspecialties.comnih.gov

Alkylation Reactions with Nitrogenous Bases

Alkylation reactions are a cornerstone of organic synthesis, and this compound serves as an effective bifunctional alkylating agent. nursingcenter.comyoutube.com It readily reacts with nitrogen-containing nucleophiles, such as amines and the nitrogen atoms within heterocyclic rings, to form new carbon-nitrogen bonds. This reactivity is harnessed to synthesize a variety of derivatives, from simple tertiary amines to complex bridged heterocyclic structures.

This compound is utilized to synthesize hybrid molecules based on methylxanthine scaffolds like theobromine and theophylline (B1681296). nih.govmdpi.com These natural alkaloids are modified to enhance their biological properties, such as for the development of acetylcholinesterase (AChE) inhibitors. mdpi.com The synthesis typically involves a two-step process. First, the methylxanthine is alkylated with this compound to form a bromoheptyl intermediate. For instance, theobromine reacts with this compound in the presence of sodium hydride (NaH) in dimethylformamide (DMF) to yield 1-(7-bromoheptyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. mdpi.com Similarly, theophylline is alkylated using potassium carbonate (K₂CO₃) in DMF. nih.govconicet.gov.ar In the second step, this intermediate undergoes a nucleophilic substitution reaction with a selected amine to yield the final hybrid compound. nih.govmdpi.com The seven-carbon linker has been identified as an optimal length for potent AChE inhibitory activity in related caffeine-based compounds. mdpi.com A dimeric theophylline derivative, 7,7'-(heptane-1,7-diyl)bis(1,3-dimethyl-1H-purine-2,6(3H,7H)-dione), has also been synthesized by reacting theophylline with this compound. google.com

Table 1: Synthesis of Methylxanthine Intermediates using this compound

| Starting Material | Reagents | Intermediate Product | Yield | Reference |

| Theobromine | This compound, NaH, DMF | 1-(7-Bromoheptyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 33% | nih.govmdpi.com |

| Theophylline | This compound, K₂CO₃, DMF | 7-(7-Bromoheptyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 40% | nih.govconicet.gov.ar |

Bis-imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), can be synthesized using this compound as a linker to connect two imidazole (B134444) rings. rsc.org These compounds are of interest for their potential as anticancer agents and in the synthesis of zeolites. rsc.orgnih.gov The synthesis involves reacting a substituted imidazole, such as 1-methylimidazole, with this compound. rsc.org The reaction connects the two imidazole moieties, resulting in a dicationic salt with two bromide counter-ions. For example, 1,1′-(1,7-heptanediyl)bis(3-methylimidazolium), abbreviated as 7BMI, was synthesized by refluxing 1-methylimidazole with this compound in acetonitrile. rsc.org The length of the alkyl chain linker, in this case, the heptamethylene group from this compound, is a critical factor that influences the biological activity and material-directing properties of these salts. rsc.orgnih.gov

Table 2: Synthesis of a Bis-Imidazolium Salt

| Reactants | Product Name | Abbreviation | Linker Source | Reference |

| 1-Methylimidazole, this compound | 1,1′-(1,7-Heptanediyl)bis(3-methylimidazolium) dibromide | 7BMI | This compound | rsc.org |

The reaction of this compound with secondary amines is a straightforward method for synthesizing ditertiary amines. This functionalization is relevant in the development of pharmacologically active molecules. mdpi.com For example, in the synthesis of methylxanthine-based acetylcholinesterase inhibitors, an intermediate formed from the reaction of theobromine or theophylline with this compound is subsequently reacted with secondary amines like diethylamine or benzylmethylamine. mdpi.com This nucleophilic substitution reaction, often carried out in DMF and sometimes accelerated by microwave irradiation, replaces the remaining bromine atom with the amino group. mdpi.com The reaction of 4-hydroxybenzonitrile with this compound, followed by a nucleophilic substitution with N-methylbenzylamine, is another example of its use in sequential functionalization. researchgate.net

Table 3: Examples of Secondary Amines Used in Functionalization Reactions

| Secondary Amine | Application Context | Reference |

| Diethylamine | Synthesis of Theobromine-Diethylamine Hybrids | mdpi.com |

| Benzylmethylamine | Synthesis of Theophylline-Benzylmethylamine Hybrids | mdpi.com |

| N-Methylbenzylamine | Synthesis of Aldehyde Precursors | researchgate.net |

Structural Design and Linker Functionality in Multifunctional Compounds

The seven-carbon chain of this compound provides a specific length and conformational flexibility that is exploited in the rational design of multifunctional compounds, where it acts as a linker connecting two distinct pharmacophores. google.comsemanticscholar.org This design strategy aims to create single molecules that can interact with multiple biological targets simultaneously. mdpi.com For example, this compound has been used as a linker to connect tacrine, an acetylcholinesterase inhibitor, with tryptoline, another bioactive moiety, to create novel hybrids for potential Alzheimer's disease therapy. semanticscholar.org The heptamethylene linker serves to position the two active units at an optimal distance to interact with different sites on a target enzyme, such as the catalytic and peripheral anionic sites of acetylcholinesterase. This linker functionality is crucial in drug development and the synthesis of complex molecules like sodium channel blockers and bifunctional chelating agents. google.comnih.gov

Formation of Oxygen-Containing Compounds

The presence of two bromine atoms allows this compound to serve as a key precursor in the synthesis of various oxygen-containing molecules, including ethers and long-chain alcohols.

One of the significant applications of this compound is in the synthesis of ethers, particularly with phenolic derivatives, through reactions like the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This classic SN2 reaction involves the deprotonation of a phenol by a base to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon atom of the alkyl halide, displacing the bromide to form an ether. youtube.com

Due to its structure with two terminal bromine atoms, this compound can react with two equivalents of a phenol to form a simple diether. More importantly, it is extensively used as a flexible linker in polymerization reactions with bisphenols (molecules containing two phenolic hydroxyl groups). In this process, the heptane (B126788) chain connects the aromatic units, leading to the formation of long-chain polyethers. researchgate.netthescipub.com These polymers, specifically thermotropic liquid crystalline copolyethers, exhibit unique properties and have applications in advanced materials. lookchem.comsigmaaldrich.com The seven-carbon spacer provided by this compound is crucial for imparting the desired flexibility and influencing the mesomorphic (liquid crystal) phase transitions of the resulting polymer. sigmaaldrich.com

Table 1: Williamson Ether Synthesis with this compound and Phenolic Derivatives

| Reactant 1 | Reactant 2 | Base | Product Type | Key Feature |

|---|---|---|---|---|

| This compound | Phenol (2 eq.) | e.g., K₂CO₃, NaH | Simple Diether | Heptane chain linking two phenoxy groups. |

This compound also serves as a starting material in the multi-step synthesis of long-chain fatty alcohols. asianpubs.org While not a direct conversion, it acts as a foundational building block. The synthesis strategy typically involves two key stages: carbon-carbon bond formation to extend the chain, followed by the introduction of the hydroxyl group.

In a common approach, one of the bromine atoms of this compound is selectively reacted to form a new carbon-carbon bond. For instance, it can be converted into a Grignard reagent which then reacts with a long-chain aldehyde or epoxide. Alternatively, it can undergo coupling reactions with other organometallic reagents. Following the chain extension, the remaining bromine atom is converted into a hydroxyl group, typically through nucleophilic substitution with a hydroxide source or via an acetate intermediate followed by hydrolysis. This synthetic route allows for the precise incorporation of a seven-carbon segment into a larger fatty alcohol structure.

Development of Chiral Macrocyclic Ligands

The specific chain length and conformational flexibility of this compound make it an important reagent in the development of chiral macrocyclic ligands. asianpubs.org Macrocycles are large ring-like molecules that can act as hosts to bind specific guest ions or molecules, and chiral versions are essential for enantioselective catalysis. cam.ac.uknih.gov

In the synthesis of these complex structures, this compound functions as a linker, connecting two or more chiral molecular fragments. The synthesis often involves a high-dilution reaction between the dibromoalkane and a chiral di-nucleophile (such as a diamine or diol). The seven-carbon chain bridges the chiral units, creating a macrocyclic structure with a well-defined three-dimensional cavity. The length of this linker is critical; it dictates the size of the macrocycle's cavity and its conformational freedom, which in turn determines the ligand's binding affinity and selectivity for a specific metal ion or substrate. nih.gov

Synthesis of Cationic Surfactants

A well-established application of this compound is in the synthesis of cationic surfactants, specifically a class known as "gemini" or dimeric surfactants. asianpubs.orgtaylorfrancis.com Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer. ias.ac.inmdpi.com They often exhibit superior surface activity and form micelles at much lower concentrations compared to their single-chain counterparts. preprints.org

The synthesis typically involves a double quaternization reaction (the Menschutkin reaction) where this compound is treated with two equivalents of a tertiary amine, such as N,N-dimethyldodecylamine. preprints.org In this reaction, the nitrogen atom of the amine acts as a nucleophile, displacing the bromide ions from both ends of the heptane chain. This results in the formation of a dicationic molecule with two quaternary ammonium head groups linked by the seven-carbon hydrophobic spacer chain. ias.ac.innih.gov

Table 2: Synthesis of a Gemini Cationic Surfactant

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

General Reagent in Carbon-Carbon Bond Formation Strategies

As a difunctional alkyl halide, this compound is a useful reagent in various carbon-carbon bond formation strategies. Its ability to react at both ends allows for the synthesis of larger, more complex hydrocarbon frameworks.

One common strategy involves the formation of a di-Grignard reagent by reacting this compound with magnesium metal in an ether solvent. mnstate.edu This organometallic intermediate, BrMg-(CH₂)₇-MgBr, features two nucleophilic carbon centers that can react with a variety of electrophiles, such as aldehydes, ketones, or esters, to form new C-C bonds at both ends of the chain.

Another classic method is the Wurtz reaction, which involves the reductive coupling of alkyl halides using sodium metal. wikipedia.org While intermolecular Wurtz coupling of two different alkyl halides can lead to a mixture of products, the intramolecular version can be effective for ring formation. jk-sci.com For α,ω-dihaloalkanes like this compound, the Wurtz reaction can be used to synthesize cycloheptane, although yields can be variable and other cyclization methods are often preferred. wikipedia.org The reaction proceeds via a radical or organometallic intermediate, leading to the formation of a new carbon-carbon single bond. libretexts.org

Applications of 1,7 Dibromoheptane in Materials Science Research

Polymer Chemistry and Liquid Crystalline Materials

In polymer chemistry, 1,7-dibromoheptane serves as a flexible linker in the main chain of polymers, influencing their thermal properties and morphology. This is particularly evident in the synthesis of thermotropic liquid crystalline materials, where the length and flexibility of the spacer group are crucial in determining the type and stability of the mesophases formed.

Thermotropic liquid crystals exhibit a phase of matter that has properties between those of a conventional liquid and a solid crystal. The incorporation of flexible spacers like the heptamethylene unit from this compound into the polymer backbone can lower the melting point and broaden the temperature range of the liquid crystalline phase.

Random copolyethers with liquid crystalline properties have been synthesized using this compound as one of the comonomers. In these systems, this compound is typically reacted with a mixture of dihydroxy aromatic compounds (mesogens) via a Williamson ether synthesis. The random incorporation of the flexible heptamethylene spacer along with other spacers of different lengths disrupts the crystalline packing, leading to the formation of a nematic liquid crystalline phase over a broad temperature range.

For example, a random copolyether synthesized from 4,4'-dihydroxybiphenyl, this compound, and 1,9-dibromononane (B1346018) exhibits a nematic phase. The specific transition temperatures are dependent on the molar ratio of the dibromoalkanes used in the synthesis.

Table 1: Thermal Properties of a Random Copolyether Containing this compound

| Molar Ratio of this compound / 1,9-Dibromononane | Melting Temperature (°C) | Nematic to Isotropic Transition (°C) |

| 50 / 50 | 185 | 240 |

Note: Data is illustrative and based on typical findings in the literature.

The introduction of this compound into ternary copolyether systems further allows for the fine-tuning of their mesomorphic properties. By varying the composition of the three comonomers, researchers can manipulate the phase behavior of the resulting polymer. For instance, a ternary copolyether based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane, 1,5-dibromopentane, and this compound has been studied. beilstein-journals.org The variation in the feed ratio of the dibromoalkanes significantly influences the nematic-to-isotropic transition temperature. beilstein-journals.org

A notable example of a well-characterized liquid crystalline material containing a heptane (B126788) spacer is the dimer 1,7-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB). While not a polymer, its study provides insight into the influence of the heptyl chain on mesophase behavior. CB7CB exhibits a nematic phase and a lower-temperature twist-bend nematic phase. researchgate.netfrontiersin.org

Table 2: Phase Transition Temperatures of 1,7-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB) researchgate.netfrontiersin.org

| Transition | Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| Crystal to Twist-Bend Nematic | 93.5 | 18.9 |

| Twist-Bend Nematic to Nematic | 103.5 | 0.6 |

| Nematic to Isotropic | 116.5 | 2.6 |

Thermotropic liquid crystalline dendrimers are highly branched, monodisperse macromolecules that can self-organize into liquid crystalline phases. The flexible spacers connecting the dendritic core to the mesogenic units play a critical role in the formation and stability of these mesophases. researchgate.net this compound can be utilized to introduce these flexible heptamethylene spacers. nih.gov

Synthesis of Thermotropic Liquid Crystalline Copolymers

Development of Ionic Liquids and Related Materials

Ionic liquids are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and functional materials. Dicationic ionic liquids, which contain two cationic centers connected by a linker, often exhibit enhanced thermal stability compared to their monocationic counterparts. nih.gov

This compound is an ideal precursor for the synthesis of symmetrical dicationic ionic liquids where the two cationic heads are separated by a flexible heptyl spacer. The synthesis typically involves the quaternization of two moles of a nitrogen-containing heterocycle, such as an imidazole (B134444) or pyridine (B92270) derivative, with one mole of this compound. sigmaaldrich.com

The nature of the heterocyclic cation and the counter-anion can be varied to fine-tune the physicochemical properties of the resulting dicationic ionic liquid, such as its melting point, viscosity, and solubility.

Table 3: Synthesis and Properties of Dicationic Ionic Liquids Derived from this compound

| Cationic Head | Anion | Yield (%) | Melting Point (°C) |

| 1-Methylimidazolium | Bromide | >95 | Liquid at room temperature |

| 1-Butylimidazolium | Bromide | High | Data not available |

| Pyridinium | Bromide | High | Data not available |

Note: Data is based on available literature. "Data not available" indicates that specific values were not found in the surveyed sources.

Peptide and Protein Engineering

Protein engineering involves the modification of protein structures to achieve novel functions. researchgate.net this compound serves as a useful tool in this field, specifically for introducing covalent cross-links within peptides to control their conformation and enhance their properties.

Peptide stapling is a strategy used to constrain a peptide into a specific secondary structure, most commonly an α-helix, by introducing a chemical brace. rsc.orgbeilstein-journals.orgbeilstein-journals.org This structural stabilization can lead to increased binding affinity for biological targets, improved resistance to proteolytic degradation, and enhanced cell permeability. beilstein-journals.orgrhhz.net The cross-link is typically formed between the side chains of two amino acids positioned at appropriate distances, such as i and i+4 for a single helical turn or i and i+7 for two turns. beilstein-journals.orgbeilstein-journals.org

This compound, as a bifunctional electrophile, is suitable for this purpose. It can react with nucleophilic amino acid side chains, such as the thiol groups of two cysteine residues, via a bimolecular nucleophilic substitution reaction. nih.govrhhz.net The seven-carbon chain of this compound provides a flexible linker of a specific length to span the distance between the two reactive residues, thereby "stapling" the peptide and locking in the desired helical conformation. The use of similar reagents, such as α,α'-dibromo-m-xylene, has been documented to effectively cross-link cysteine residues at i and i+4 positions, validating this chemical approach. nih.govrhhz.net

An advancement in peptide stapling involves the use of selenocysteine (B57510) (Sec), the selenium analog of cysteine. nih.gov The selenol group (-SeH) of selenocysteine is a stronger nucleophile than the thiol group (-SH) of cysteine, which facilitates a more rapid and efficient cross-linking reaction under mild, aqueous conditions. nih.govyoutube.com

In this method, two selenocysteine residues are incorporated into a peptide chain at the desired positions (e.g., i and i+4). The addition of a bifunctional alkylating agent like this compound leads to the facile formation of a stable selenoether bridge. nih.gov This reaction proceeds efficiently, often with unprotected peptides, which simplifies the synthetic process. nih.gov The use of selenocysteine in combination with various cross-linkers like this compound allows for the creation of chemically diverse, helix-constrained peptides for research into protein-protein interactions. nih.gov

The primary goal of cross-linking a peptide with this compound is to induce and stabilize an α-helical structure. nih.govnih.gov The formation of a covalent brace reduces the conformational entropy of the linear peptide, favoring the folded helical state. rsc.org

The success of this structural induction is experimentally verified and quantified using analytical techniques, most notably Circular Dichroism (CD) spectroscopy. researchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the secondary structure of peptides. researchgate.netstanford.edu An α-helical structure produces a characteristic CD spectrum with distinct negative bands around 222 nm and 208 nm, and a positive band around 190 nm. youtube.com An increase in the magnitude of the signal at 222 nm (mean residue ellipticity) is a direct indicator of increased helicity. researchgate.net Researchers compare the CD spectra of the linear, unstapled peptide with the stapled version to confirm that the cross-link has successfully induced the intended helical conformation.

Table 2: Representative Data from Circular Dichroism (CD) Spectroscopy for Helical Induction This table presents hypothetical, illustrative data to demonstrate the principle of measuring helical induction.

| Peptide | Cross-linker | Mean Residue Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) | Calculated Helicity (%) |

|---|---|---|---|

| Linear Peptide | None | -3,000 | ~10% |

Role of 1,7 Dibromoheptane in Biological and Pharmaceutical Research

Intermediate in the Synthesis of Pharmacologically Active Compounds

The primary role of 1,7-dibromoheptane in pharmaceutical research is that of a structural intermediate. wikipedia.org Its linear, seven-carbon (heptamethylene) chain allows it to bridge two different pharmacophores—the active parts of a drug molecule that interact with a biological target. This "hybridization" approach is a key strategy in modern drug design, aiming to create single chemical entities that can interact with multiple targets or combine the beneficial properties of different parent molecules. nih.govnih.gov

The length and flexibility of the linker are critical design elements that can significantly influence the stability, selectivity, and pharmacokinetic properties of the final conjugate. nih.gov The heptamethylene chain provided by this compound offers a specific length and degree of conformational freedom that can be optimal for positioning the linked pharmacophores correctly for interaction with their biological targets. rndsystems.com The synthesis process typically involves sequential reactions where each bromine atom is displaced by a nucleophilic group from the molecules being linked. wikipedia.org

Design and Synthesis of Enzyme Inhibitors

A significant application of this compound is in the creation of enzyme inhibitors, molecules that bind to enzymes and decrease their activity. This is a foundational approach in the development of drugs for a wide range of diseases.

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE increases acetylcholine levels in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several AChE inhibitors have been developed by creating hybrid molecules that can interact with multiple sites on the enzyme, and this compound has been employed as a linker in the synthesis of such dual-binding inhibitors.

Chalcones, which are precursors to flavonoids, have been investigated as scaffolds for developing AChE inhibitors. In one research avenue, scientists synthesized hybrids of chalcone (B49325) and rivastigmine (B141), an approved AChE inhibitor. nih.gov The design involved linking the N,N-disubstituted carbamate (B1207046) pharmacophore of rivastigmine to an amino chalcone scaffold. This compound was used to create the seven-carbon (heptamethylene) spacer between these two fragments. Studies found that a linker of three to seven methylene (B1212753) units was beneficial for inhibitory potential against cholinesterases. nih.gov

Methylxanthines, such as theophylline (B1681296) and theobromine, are known to have various biological activities and have been used as a starting point for creating new AChE inhibitors. In a notable study, a series of methylxanthine-amine hybrids were synthesized using a straightforward, two-step process. First, a methylxanthine (theobromine or theophylline) was reacted with a dibromoalkane, including this compound, to form a brominated intermediate. This intermediate was then reacted with a selected amine (such as pyrrolidine, piperidine, or various benzylpiperidine derivatives) to yield the final hybrid molecule. The resulting compounds, featuring the heptamethylene linker, were evaluated for their ability to inhibit AChE. Several of the synthesized derivatives showed potent and selective inhibition of the enzyme.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of new drugs. These studies investigate how modifying the chemical structure of a compound affects its biological activity.

For the methylxanthine-amine hybrids, the length of the alkane linker connecting the methylxanthine core to the amine was a key variable. The study synthesized derivatives with linkers of 3, 5, 6, 7, and 8 carbons. The results demonstrated that the linker length significantly influenced inhibitory potency. Molecular modeling studies suggested that these hybrid inhibitors act as dual-binding inhibitors, with the xanthine (B1682287) portion of the molecule interacting with the Peripheral Anionic Site (PAS) of the AChE enzyme, while the amine fragment binds to the Catalytic Anionic Site (CAS). The heptamethylene linker provided by this compound serves to optimally span the distance between these two sites within the enzyme's active gorge.

Similarly, for chalcone-based inhibitors, research has shown that the linker length between the chalcone scaffold and the carbamate group affects inhibitory activity. A spacer of 3 to 7 carbons was found to be beneficial for cholinesterase inhibitory potential, while a longer chain of 10 methylene units led to a decrease in activity. nih.gov

| Compound | Methylxanthine Core | Linker Length (n) | Amine Fragment | hAChE IC₅₀ (nM) |

|---|---|---|---|---|

| 21 | Theobromine | 7 | 2-(1-Methylpyrrolidin-2-yl)ethanamine | 1.6 |

| 28 | Theobromine | 7 | 1-Benzylpiperidin-4-yl-methanamine | 3.7 |

| 30 | Theobromine | 7 | 2-(1-Benzylpiperidin-4-yl)ethan-1-amine | 1.2 |

Acetylcholinesterase (AChE) Inhibitors

Precursor for α2-Adrenergic Receptor Antagonists

α2-Adrenergic receptors are a class of G protein-coupled receptors that are targets for drugs used in veterinary medicine and research. wikipedia.org Antagonists of this receptor, such as yohimbine (B192690) and atipamezole, block its action and are used, for example, to reverse the effects of sedative drugs. wikipedia.org The synthesis of receptor antagonists often involves linking specific pharmacophores together. While the use of bifunctional alkyl linkers is a common strategy in medicinal chemistry to develop such molecules, a specific, documented synthesis of an α2-adrenergic receptor antagonist directly employing this compound as the linker was not prominently identified in a review of the available research literature. The development of selective antagonists often involves complex heterocyclic structures, and the choice of linker is highly specific to the target receptor's binding site geometry.

Development of Anticancer Agents (e.g., Bis-imidazolium salts)

A significant area of research involving this compound is the synthesis of bis-imidazolium salts as potential anticancer agents. These compounds feature two imidazolium (B1220033) rings connected by an alkyl chain, and the length of this linker, for which this compound can serve as a precursor, has been shown to be a critical determinant of their biological activity.

Extensive research has focused on the structure-activity relationship (SAR) of these bis-imidazolium salts, particularly against non-small cell lung cancer (NSCLC) cell lines. nih.govnih.gov Studies have demonstrated that the anti-proliferative activity of these salts is influenced by the length of the alkyl chain connecting the two imidazolium cores.

In one such study, a series of bis-imidazolium salts with varying linker lengths were synthesized and evaluated for their in-vitro anticancer activity against several NSCLC cell lines. The results indicated that compounds with longer alkyl chains, such as a heptyl or decyl linker, exhibited greater potency. For instance, bis-imidazolium salts with a decyl or dodecyl linker showed IC50 values of less than 1 µM against NCI-H460 and A549 cell lines, which was comparable to the well-known chemotherapeutic agent, cisplatin. chemicalbook.com The National Cancer Institute's (NCI) 60 human cancer cell line panel has also been used to screen these compounds, with results corroborating the finding that longer chain alkyl linkers enhance anticancer activity. chemicalbook.com

The general structure of these bis-imidazolium salts involves a central alkyl chain derived from a corresponding α,ω-dibromoalkane, such as this compound, and substituted imidazole (B134444) rings. The synthesis typically involves the reaction of an N-substituted imidazole with the appropriate dibromoalkane.

| Linker Chain Length | Cancer Cell Line | IC50 (µM) | Reference |

| Decyl (C10) | NCI-H460 | < 1 | chemicalbook.com |

| Decyl (C10) | A549 | < 1 | chemicalbook.com |

| Decyl (C10) | NCI-H1975 | 2 | chemicalbook.com |

| Decyl (C10) | HCC827 | 7 | chemicalbook.com |

| Dodecyl (C12) | NCI-H460 | < 1 | chemicalbook.com |

| Dodecyl (C12) | A549 | < 1 | chemicalbook.com |

| Dodecyl (C12) | NCI-H1975 | < 1 | chemicalbook.com |

| Dodecyl (C12) | HCC827 | 4 | chemicalbook.com |

Table 1: In Vitro Anticancer Activity of Bis-imidazolium Salts with Long Alkyl Linkers

Research on Functionalized Compounds for Bio-Related Applications

One notable application is in the development of enzyme inhibitors. For example, derivatives of 1,7-diaminoheptane, which can be synthesized from this compound, have been investigated as inhibitors of deoxyhypusine (B1670255) synthase. nih.gov This enzyme is crucial for the post-translational modification of eukaryotic translation initiation factor 5A (eIF-5A), a protein essential for cell proliferation. In a study exploring various branched-chain and unsaturated derivatives of 1,7-diaminoheptane, researchers identified potent inhibitors of human deoxyhypusine synthase. For instance, 1,7-diamino-trans-hept-3-ene demonstrated significant inhibition with an IC50 value of 0.7 µM. nih.gov

Another area of research is the use of this compound to synthesize ligands for G-quadruplexes. nih.govnih.gov These are specialized secondary structures found in guanine-rich regions of nucleic acids and are implicated in the regulation of key cellular processes, including gene expression and telomere maintenance. nih.gov Stabilizing these structures with small molecule ligands has emerged as a promising strategy for cancer therapy. The flexible heptamethylene linker can be used to connect two G-quadruplex-binding moieties, allowing for simultaneous interaction with multiple sites on the G-quadruplex or bridging different G-quadruplex structures.

Furthermore, the heptane-1,7-diyl linker has been incorporated into muscarine (B1676868) receptor antagonists. The compound heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide (C7/3-phth) has been shown to have a high affinity for muscarinic M2 receptors in rat atria, with an affinity (Ki) of 70.1 nM. This affinity was found to be greater than its affinity for M4 receptors in rabbit lung and M1 receptors in the rat cerebral cortex, highlighting the role of the linker in conferring receptor subtype selectivity.

| Compound | Target | Biological Activity (IC50/Ki) | Application | Reference |

| 1,7-diamino-trans-hept-3-ene | Deoxyhypusine Synthase | 0.7 µM (IC50) | Enzyme Inhibition | nih.gov |

| Heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide (C7/3-phth) | Muscarinic M2 Receptor | 70.1 nM (Ki) | Receptor Antagonism |

Table 2: Biological Activity of Functionalized Compounds Derived from this compound

The adaptability of the this compound linker continues to make it a valuable tool for medicinal chemists in the rational design of new bioactive molecules.

Analytical and Spectroscopic Characterization in 1,7 Dibromoheptane Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 1,7-dibromoheptane from reaction mixtures and assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for evaluating the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Given its volatility, this compound is well-suited for GC analysis. Commercial suppliers of this compound often report purity levels greater than 97% or 98%, as determined by GC. sigmaaldrich.comrsc.org

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. Factors such as boiling point and polarity influence the retention time—the time it takes for a compound to travel through the column to the detector. rubingroup.org The retention time is a key parameter for identifying components in a mixture. rsc.org

For quantitative analysis, such as determining the yield of a reaction, an internal standard—a compound with a known concentration and a retention time distinct from the analytes—is often added to the sample. This allows for more accurate determination of the concentrations of the components of interest.

The National Institute of Standards and Technology (NIST) has reported a Kovats retention index for this compound on a non-polar column under isothermal conditions, providing a standardized measure of its retention behavior. nist.gov A common detector paired with GC for the analysis of halogenated compounds is the flame ionization detector (FID) or a mass spectrometer (MS), the latter providing both quantification and structural information. ruc.dk

Spectroscopic Characterization Methods for this compound and its Derivatives

Spectroscopic techniques are crucial for the structural elucidation of this compound and the products derived from it. These methods provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic compounds, including this compound. ruc.dknih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different sets of non-equivalent protons in the molecule. chemicalbook.com Due to the molecule's symmetry, the number of signals is less than the total number of protons. The protons on the carbons directly bonded to the bromine atoms (C1 and C7) are the most deshielded and therefore appear at the highest chemical shift (downfield). The protons on the other methylene (B1212753) groups appear at lower chemical shifts (upfield). The integration of the peak areas in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. nih.gov Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., triplets, quintets), providing information about the connectivity of the atoms. rubingroup.orgnih.govyoutube.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. rsc.orgdtic.mil Similar to ¹H NMR, the symmetry of the molecule reduces the number of observed signals. The chemical shifts of the carbon signals are influenced by their electronic environment. The carbons directly attached to the electronegative bromine atoms (C1 and C7) resonate at a higher chemical shift compared to the other methylene carbons in the chain. uvic.ca Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. youtube.com

2D NMR Spectroscopy: For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. youtube.comsdsu.eduemerypharma.comnist.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to piece together the carbon skeleton. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). This is extremely useful for assigning carbon signals based on the assignment of their attached protons. youtube.comsdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, providing information about the connectivity of different parts of the molecule. youtube.comsdsu.edu

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₂-Br (C1, C7) | ~3.41 | Triplet |

| CH₂-CH₂Br (C2, C6) | ~1.86 | Quintet | |

| CH₂-CH₂-CH₂Br (C3, C5) | ~1.45 | Quintet | |

| CH₂ in middle (C4) | ~1.35 | Quintet | |

| ¹³C | CH₂-Br (C1, C7) | ~33.8 | - |

| CH₂-CH₂Br (C2, C6) | ~32.6 | - | |

| CH₂-CH₂-CH₂Br (C3, C5) | ~28.3 | - | |

| CH₂ in middle (C4) | ~26.0 | - |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and the spectrometer frequency. The data is based on typical values found in spectral databases. chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds. nist.gov

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent bands are due to the stretching and bending vibrations of the C-H bonds in the methylene (CH₂) groups. The C-Br stretching vibrations are also present but occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹), which can sometimes be complex.

Key vibrational modes observed in the FT-IR spectrum of this compound include:

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.

CH₂ bending (scissoring): A distinct peak around 1465 cm⁻¹ is due to the scissoring vibration of the CH₂ groups.

CH₂ wagging and twisting: These vibrations appear in the 1150-1350 cm⁻¹ region.

C-Br stretching: The C-Br stretch typically appears in the 500-600 cm⁻¹ range. This absorption confirms the presence of the bromo functional group.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule, which can aid in the assignment of the experimental FT-IR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2930, ~2855 | C-H asymmetric and symmetric stretching |

| ~1465 | CH₂ scissoring (bending) |

| ~1250 | CH₂ wagging |

| ~725 | CH₂ rocking |

| ~645, ~560 | C-Br stretching |

Note: The peak positions are approximate and based on the gas-phase IR spectrum from the NIST WebBook. nist.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For this compound, this method provides quantitative confirmation of the percentages of carbon, hydrogen, and bromine, ensuring the compound's stoichiometric integrity. The molecular formula of this compound is C₇H₁₄Br₂. nist.govscbt.com Based on this formula, the theoretical elemental composition can be calculated.

The analysis is performed using an elemental analyzer, which combusts the sample at high temperatures. The resulting gases are separated and quantified by detectors to determine the percentage of each element present. The experimentally determined values are then compared against the theoretical values to confirm the purity and identity of the compound. Any significant deviation from the calculated percentages could indicate the presence of impurities or an incorrect structure.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 32.61% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.48% |

| Bromine | Br | 79.90 | 2 | 159.80 | 61.91% |

| Total | C₇H₁₄Br₂ | | | 257.99 | 100.00% |

Mass Spectrometry (MS) for Molecular Weight and Structure Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of this compound and its reaction products. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nist.gov

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to its molecular weight, approximately 258 g/mol . nist.gov A key feature in the mass spectrum of bromo-compounds is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule containing two bromine atoms, like this compound, will exhibit a characteristic triplet of peaks for the molecular ion:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope (most abundant).

[M+4]⁺: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, providing a clear signature for the presence of two bromine atoms.